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Introduction
The praseodymium monoxide cation (PrO⁺) is a molecule of significant interest in fields ranging

from astrophysics to materials science. Its complex electronic structure, arising from the

partially filled 4f orbitals of the praseodymium atom, presents a rich landscape for

spectroscopic investigation. Understanding the spectroscopic properties of PrO⁺ is crucial for

elucidating its bonding, reactivity, and potential applications. This technical guide provides a

comprehensive overview of the known spectroscopic data for PrO⁺, details the experimental

and theoretical methodologies used to obtain this data, and presents visual representations of

key processes and relationships.

Data Presentation
The following tables summarize the key quantitative spectroscopic data for the praseodymium

monoxide cation (PrO⁺).

Table 1: Electronic States and Ionization Energy of PrO⁺
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Spectroscopic
Parameter

Value Method Reference

Ground Electronic

State
X³H₄ MCQDPT2 [1][2]

Ionization Energy (IE)

of PrO
4.90(10) eV Electron Impact [2]

4.9(5) eV Electron Impact [2]

4.9961(6) eV MATI Spectroscopy [1][2][3]

Note: The value obtained by Mass-Analyzed Threshold Ionization (MATI) spectroscopy is the

most precise to date.

Table 2: Spectroscopic Constants of the Ground Electronic State (X³H₄) of PrO⁺

Spectroscopic
Constant

Value Method Reference

Equilibrium Bond

Distance (rₑ)
1.77 Å SO-MCQDPT2 [2][4]

Vibrational Frequency

(ωₑ)
835 ± 20 cm⁻¹

Photoelectron

Spectroscopy of PrO⁻
[5]

Bond Dissociation

Energy (D₀)
7.62 ± 0.07 eV

Thermochemical

Cycle
[6]

Experimental Protocols
The precise determination of the spectroscopic properties of PrO⁺ has been achieved through

a combination of advanced experimental techniques, primarily Mass-Analyzed Threshold

Ionization (MATI) spectroscopy.

Mass-Analyzed Threshold Ionization (MATI)
Spectroscopy
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MATI spectroscopy is a high-resolution technique used to obtain detailed information about the

electronic and vibrational states of cations. The experimental setup and procedure for the study

of PrO⁺ are as follows:

Sample Generation: Praseodymium oxide (PrO) molecules are generated in the gas phase.

This is typically achieved by laser ablation of a praseodymium target in the presence of an

oxygen-containing carrier gas, such as a mixture of helium and oxygen.

Supersonic Expansion: The gaseous mixture of PrO and the carrier gas is expanded through

a pulsed nozzle into a high-vacuum chamber. This supersonic expansion cools the PrO

molecules to very low rotational and vibrational temperatures, which simplifies the resulting

spectra.

Photoexcitation: The cooled PrO molecules are then intersected by a tunable laser beam.

The laser frequency is scanned across the energy range corresponding to the ionization

threshold of PrO. This excites the molecules to high-lying Rydberg states, just below the

ionization limit.

Pulsed Field Ionization: After a short time delay, a pulsed electric field is applied. This field is

strong enough to ionize the long-lived, high-n Rydberg states, but not the lower-lying states.

The directly formed ions are repelled by a prepulse of the electric field.

Time-of-Flight Mass Analysis: The resulting PrO⁺ ions are then accelerated into a time-of-

flight (TOF) mass spectrometer. The ions travel down a flight tube and are detected. The

time it takes for an ion to reach the detector is proportional to the square root of its mass-to-

charge ratio, allowing for mass selection.

Spectrum Acquisition: The MATI spectrum is obtained by plotting the ion signal as a function

of the laser frequency. The peaks in the spectrum correspond to transitions to specific

electronic and vibrational states of the PrO⁺ cation.

Theoretical Calculations
Theoretical calculations play a crucial role in interpreting the experimental spectra and

providing deeper insights into the electronic structure of PrO⁺. The primary method used for

PrO⁺ has been the second-order multiconfigurational quasi-degenerate perturbation

(MCQDPT2) theory with spin-orbit (SO) coupling.
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SO-MCQDPT2 Calculations
Methodology: The SO-MCQDPT2 method is a powerful quantum chemical approach for

calculating the electronic structure of molecules with complex electronic configurations, such

as those containing lanthanide elements. It accounts for both electron correlation and

relativistic effects (spin-orbit coupling), which are significant for heavy atoms like

praseodymium.

Basis Sets: The calculations typically employ relativistic effective core potentials (RECPs) for

the praseodymium atom to reduce the computational cost by treating the core electrons

implicitly. For the oxygen atom, standard all-electron basis sets are used.

Active Space: A key aspect of multiconfigurational methods is the choice of the active space,

which consists of the electrons and orbitals that are most important for describing the

electronic structure. For PrO, an active space of (3,8) has been used, which includes the

three valence electrons of Pr (two 4f and one 6s) distributed among eight orbitals (seven 4f

and one 6s). For PrO⁺, due to the removal of the 6s electron, a reduced active space of (2,7)

is employed.[2][4]

State Averaging: To obtain a balanced description of multiple electronic states, a state-

averaged approach is often used in the initial multiconfigurational self-consistent field

(MCSCF) step.

Perturbation Theory: The dynamic electron correlation is then treated by the second-order

perturbation theory (QDPT2).

Spin-Orbit Coupling: Finally, the spin-orbit coupling is included to account for the interaction

between the spin and orbital angular momenta of the electrons, which leads to the splitting of

electronic states.

Mandatory Visualization
Experimental Workflow for MATI Spectroscopy of PrO⁺
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Caption: Workflow for the MATI spectroscopy of PrO⁺.

Energy Level Diagram of PrO and PrO⁺
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Caption: Energy level diagram for PrO and PrO⁺.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. core.ac.uk [core.ac.uk]

2. researchgate.net [researchgate.net]

3. pubs.aip.org [pubs.aip.org]

4. scispace.com [scispace.com]

5. application.wiley-vch.de [application.wiley-vch.de]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15464022?utm_src=pdf-body-img
https://www.benchchem.com/product/b15464022?utm_src=pdf-custom-synthesis
https://core.ac.uk/download/pdf/595620065.pdf
https://www.researchgate.net/figure/MATI-setup-The-excitation-of-the-analyte-is-achieved-with-the-help-of-laser-radiation-in_fig6_328194875
https://pubs.aip.org/aip/jcp/article/88/7/4324/219596/The-vibrational-frequencies-the-dissociation
https://scispace.com/pdf/mass-analyzed-threshold-ionization-spectrometry-with-4wab1lf8uh.pdf
https://application.wiley-vch.de/books/sample/3527334645_c01.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15464022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. PhysicsLAB: Energy-Level Diagrams [physicslab.org]

To cite this document: BenchChem. [Spectroscopic Properties of the Praseodymium
Monoxide Cation (PrO⁺): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15464022#spectroscopic-properties-of-
pro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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